molecular formula C10H9FO3S B1525051 2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid CAS No. 1334146-83-6

2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid

Cat. No. B1525051
M. Wt: 228.24 g/mol
InChI Key: PEPMALGUUYDTSS-UHFFFAOYSA-N
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Description

“2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 1334146-83-6 . It has a molecular weight of 228.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is [(4-acetyl-3-fluorophenyl)sulfanyl]acetic acid . The InChI code is 1S/C10H9FO3S/c1-6(12)8-3-2-7(4-9(8)11)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Fluorographic Detection in Gels

One application of acetic acid derivatives in scientific research involves fluorographic procedures for detecting radioactivity in polyacrylamide gels. A study optimized a fluorographic procedure using acetic acid as a solvent for 2,5-diphenyloxazole (PPO) and compared it with existing procedures. This method provided technical advantages like the elimination of pre-fixing proteins in gels and compatibility with both agarose and acrylamide gels, making it a simple, sensitive, and efficient alternative for fluorographic detection (Skinner & Griswold, 1983).

Synthesis and Biological Activity of Derivatives

Research into the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives highlights the physiological properties of these compounds. One study elaborated a new synthesis method for a specific compound based on phenylthiourea, acetylacetone, and formaldehyde in the presence of trifluoracetic acid. This compound showed significant antioxidant effects, an influence on biological membrane functioning, and potential in drug creation due to its biological activity, including membrane stabilization and mitochondrial membrane potential increase (Farzaliyev et al., 2020).

Protection and Cleavage of Hydroxyl Groups

In the field of carbohydrate chemistry, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed, synthesized, and evaluated for protecting hydroxyl groups. This compound showed stability under acidic conditions and was successfully used in synthesizing other molecules, indicating its utility in complex chemical syntheses (Spjut, Qian, & Elofsson, 2010).

properties

IUPAC Name

2-(4-acetyl-3-fluorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3S/c1-6(12)8-3-2-7(4-9(8)11)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPMALGUUYDTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)SCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243809
Record name Acetic acid, 2-[(4-acetyl-3-fluorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid

CAS RN

1334146-83-6
Record name Acetic acid, 2-[(4-acetyl-3-fluorophenyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(4-acetyl-3-fluorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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